Chromatographic Co-Elution and Mass Distinguishability: 24 Bisphenol S-d8 Versus Unlabeled Bisphenol S
On a Raptor Biphenyl LC column under standardized reversed-phase conditions, 24 Bisphenol S-d8 elutes at tR = 1.65 min, while unlabeled Bisphenol S elutes at tR = 1.70 min — a near-identical retention time difference of only 0.05 min that ensures virtually perfect co-elution for optimal matrix effect correction [1]. The deuterated internal standard is monitored via precursor ion m/z 257.0 → product ion m/z 112.2, whereas the unlabeled analyte uses m/z 249.0 → 108.1, providing an 8-mass-unit shift and a 4.1-mass-unit product ion shift that eliminates isotopic cross-interference [1].
| Evidence Dimension | Chromatographic retention and MRM transition differentiation |
|---|---|
| Target Compound Data | tR = 1.65 min; Precursor Ion = 257.0 m/z; Product Ion = 112.2 m/z |
| Comparator Or Baseline | Unlabeled Bisphenol S: tR = 1.70 min; Precursor Ion = 249.0 m/z; Product Ion = 108.1 m/z |
| Quantified Difference | ΔtR = 0.05 min; ΔPrecursor = +8 Da; ΔProduct = +4.1 Da |
| Conditions | Raptor Biphenyl LC column (Restek), LC-MS/MS with ESI negative mode, 30 ng/mL IS concentration |
Why This Matters
Near-identical retention ensures the internal standard experiences the same matrix-induced ionization suppression or enhancement as the analyte, enabling accurate quantification that non-co-eluting alternatives cannot provide.
- [1] Restek Corporation. 15 Bisphenols on Raptor Biphenyl by LC-MS/MS. Chromatogram LC_EV0604. View Source
